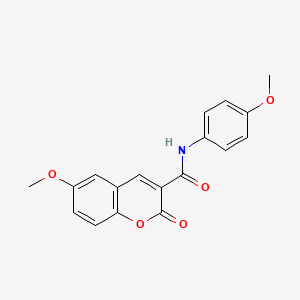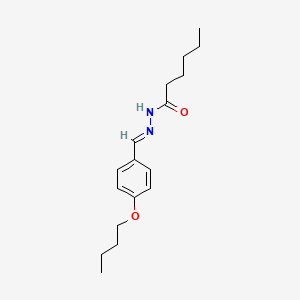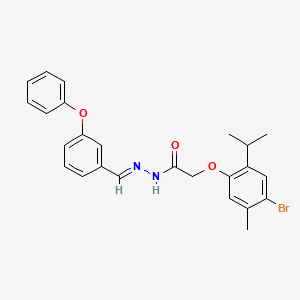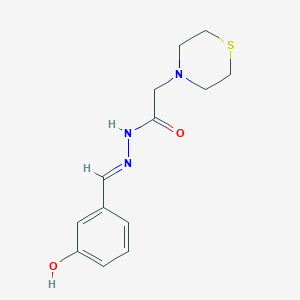![molecular formula C18H20N4OS B5517056 5-[(3,5,7-trimethyl-1H-indol-2-yl)carbonyl]-4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-amine](/img/structure/B5517056.png)
5-[(3,5,7-trimethyl-1H-indol-2-yl)carbonyl]-4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound belongs to a class of complex organic molecules that often exhibit significant biochemical and pharmacological activities. While the specific molecule may not have been extensively studied, compounds with similar structural motifs, such as heterocyclic compounds incorporating pyridine, thiazole, and indole units, have been synthesized and analyzed for various applications, including as potential therapeutic agents. These compounds are noted for their potential in drug discovery due to their diverse biological activities and complex molecular interactions within biological systems.
Synthesis Analysis
The synthesis of complex organic molecules like the one mentioned often involves multi-step reactions, including condensation, cyclization, and functionalization reactions. For example, the synthesis of related heterocyclic compounds typically utilizes starting materials that undergo specific reactions in the presence of catalysts, such as manganese(II) nitrate or acetate, to form the desired cyclic structures with high specificity and yield. These processes are carefully designed to ensure the formation of the correct molecular architecture, including the desired stereochemistry and functional groups (Dani et al., 2013).
Molecular Structure Analysis
Determining the molecular structure of complex organic compounds is crucial for understanding their chemical behavior and interactions. Techniques such as X-ray crystallography, NMR spectroscopy, and computational methods like DFT (Density Functional Theory) calculations are commonly employed. These methods provide insights into the compound's geometrical parameters, electronic properties, and stability, facilitating a deeper understanding of its chemical reactivity and potential applications. For compounds within this chemical space, structural analyses have confirmed the importance of intramolecular and intermolecular hydrogen bonding in stabilizing their molecular structures (Dani et al., 2013).
科学的研究の応用
Heterocyclic Compound Synthesis
The synthesis of heterocyclic compounds, such as triazoles, thiazoles, and pyridines, is a crucial area of research due to their wide range of applications in medicinal chemistry and materials science. For instance, Bayrak et al. (2009) synthesized new 1,2,4-triazoles starting from isonicotinic acid hydrazide, evaluating their antimicrobial activities. These compounds displayed significant antimicrobial properties, highlighting the importance of heterocyclic compounds in developing new antimicrobial agents (Bayrak, Demirbaş, Demirbas, & Karaoglu, 2009).
Antifungal and Anticancer Agents
The development of new antifungal and anticancer agents is another critical application of these compounds. Bawazir (2019) reported the synthesis of new thioethers and 4-thiazolidinones bearing a triazinoindole moiety as antifungal agents. These compounds were evaluated for their antifungal activity, demonstrating the potential of heterocyclic compounds in addressing fungal infections (Bawazir, 2019). Similarly, compounds with anticancer properties have been synthesized and evaluated, such as the work by Abdo and Kamel (2015), who synthesized oxadiazoles, thiadiazoles, triazoles, and Mannich bases with potential anticancer activity (Abdo & Kamel, 2015).
Ligand-Receptor Interactions
Investigating ligand-receptor interactions is vital for understanding the mechanisms of action of various compounds and developing targeted therapies. Dionne et al. (1986) synthesized pyrrolo and pyrido analogues of the cardiotonic agent 7-hydroxycyclindole, studying their inotropic activity and ligand-receptor interactions via hydrogen-bond formation. This research offers insights into designing compounds with specific biological activities based on their interaction with biological receptors (Dionne, Humber, Asselin, McQuillan, & Treasurywala, 1986).
特性
IUPAC Name |
(2-amino-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-5-yl)-(3,5,7-trimethyl-1H-indol-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4OS/c1-9-6-10(2)15-12(7-9)11(3)16(21-15)17(23)22-5-4-13-14(8-22)24-18(19)20-13/h6-7,21H,4-5,8H2,1-3H3,(H2,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKIAEMAUHYBOAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(=C(N2)C(=O)N3CCC4=C(C3)SC(=N4)N)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(4aR*,7aS*)-1-benzyl-4-(1H-pyrazol-3-ylcarbonyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5516981.png)
![N-[(5-fluoro-1H-indol-2-yl)methyl]-N,6-dimethylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5516983.png)
![6-(3,4-dihydroxyphenyl)-8-ethoxy-1,3-dimethyl-4H-cyclohepta[c]furan-4-one](/img/structure/B5516992.png)
![2,2,4,6-tetramethyl-1-[(2-pyrimidinylthio)acetyl]-1,2-dihydroquinoline](/img/structure/B5516999.png)
![1-(2,4-dimethylphenyl)-2-{[5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}ethanone](/img/structure/B5517004.png)
![2-[3-(4,5-dimethyl-1H-benzimidazol-2-yl)propyl]-2,9-diazaspiro[5.5]undecan-3-one dihydrochloride](/img/structure/B5517009.png)
![2-amino-4-(5-methyl-4-nitro-2-thienyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile](/img/structure/B5517010.png)
![N'-[(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methylene]-4-(1-piperidinylsulfonyl)benzohydrazide](/img/structure/B5517017.png)

![4-[(5-methyl-1,5,6,7-tetrahydro-1'H-spiro[imidazo[4,5-c]pyridine-4,4'-piperidin]-1'-yl)carbonyl]quinolin-2(1H)-one](/img/structure/B5517035.png)


